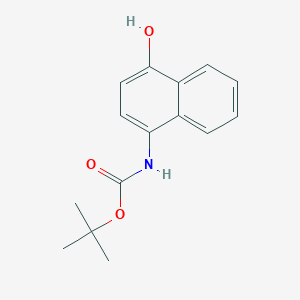

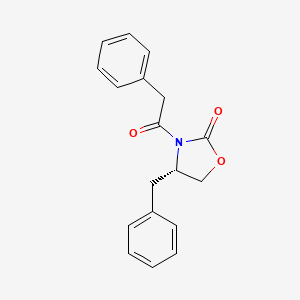

(S)-4-苄基-3-(2-苯乙酰基)恶唑烷-2-酮

描述

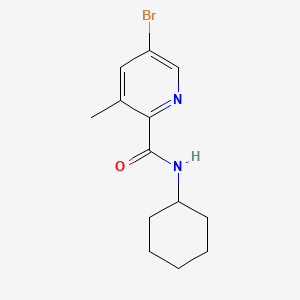

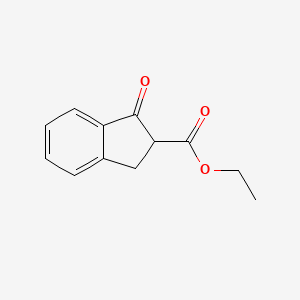

The compound "(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one" is a chiral oxazolidinone derivative, which is a class of compounds that have garnered interest due to their utility in asymmetric synthesis and their presence in biologically active molecules. The oxazolidinone ring is a five-membered heterocycle containing oxygen and nitrogen atoms, which can serve as a chiral auxiliary or as a core structure in various pharmaceutical agents .

Synthesis Analysis

The synthesis of related oxazolidinone derivatives often begins with amino acids as starting materials. For instance, (S)-4-benzyl-2-oxazolidinone can be synthesized from phenylalanine using thionyl chloride and sodium borohydride in a one-pot reaction, followed by cyclization with diethyl carbonate and potassium carbonate . Similarly, oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones have been synthesized starting from benzyl-N-Boc-(3R)-aminobutanoate, with subsequent cyclization and rearrangement steps . These methods highlight the versatility of oxazolidinones in constructing complex molecules with controlled stereochemistry.

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is characterized by the presence of the oxazolidinone ring, which can influence the overall conformation and intermolecular interactions of the molecule. For example, the crystal structures of various substituted 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-ones have been determined, revealing weak non-covalent interactions such as π/π stacking and CH/π hydrogen bonds that contribute to the stability of the crystal packing . These structural insights are crucial for understanding the reactivity and interaction of oxazolidinones with other molecules.

Chemical Reactions Analysis

Oxazolidinones participate in a variety of chemical reactions, often leveraging their chiral centers for asymmetric synthesis. For instance, (R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one has been used as a chiral auxiliary for stereoselective conjugate additions, demonstrating its utility in the asymmetric synthesis of bioactive compounds like (-)-Aplysillamide B . Additionally, N-benzyl-2,3-trans-oxazolidinones have been employed as glycosyl donors for selective alpha-glycosylation, showcasing their role in carbohydrate chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinones are influenced by their substituents and the electronic nature of the oxazolidinone ring. These properties can affect solubility, reactivity, and the ability to form ordered structures. For example, the 1H NMR spectra of oligomers containing oxazolidinone residues suggest that they can fold into ordered structures, which is significant for designing foldamers with specific secondary structures . The planarity of the oxazolidinone unit and its substituents, as observed in certain derivatives, can also impact the molecule's overall geometry and interactions .

科学研究应用

晶体学性质

与 (S)-4-苄基-3-(2-苯乙酰基)恶唑烷-2-酮相关的化合物的结构和晶体学性质一直是人们关注的主题。例如,研究集中在苄基和恶唑烷-2-酮单元的平面结构以及这些分子内的二面角,揭示了对它们的分子构象和相互作用的见解 (Zhao 和 Xu,2011)。

作为手性助剂

恶唑烷-2-酮,类似于 (S)-4-苄基-3-(2-苯乙酰基)恶唑烷-2-酮,已被证明是有效的手性助剂。它们用于立体选择性烯醇烷基化和共轭加成,表明它们在不对称合成中具有重要作用 (Davies 和 Sanganee,1995)。

合成和反应性

恶唑烷-2-酮衍生物的合成和反应性已被广泛研究。例如,它们在产生 N,O-缩醛和在烷基化过程中保持手性方面的应用展示了它们在有机合成中的多功能性 (Seebach 和 Fadel,1985)。

分子间相互作用分析

研究还深入分析了恶唑烷酮衍生物中的弱分子间相互作用,例如 C-H⋯O 和 C-H⋯π 氢键。这些研究有助于理解晶体中的稳定化机制和分子堆积 (Hattab 等人,2010)。

在光物理研究中的应用

恶唑烷-2-酮衍生物因其光物理特性而受到探索,表明在有机发光器件和非线性光学材料等领域具有潜在应用 (Kumari 等人,2016)。

实现不对称合成

这些化合物有助于实现不对称合成,例如合成抗真菌和抗菌化合物,证明了它们在药物化学中的重要性 (Davies 等人,1999)。

属性

IUPAC Name |

(4S)-4-benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-17(12-15-9-5-2-6-10-15)19-16(13-22-18(19)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFHLFHMTNGCPQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401200821 | |

| Record name | (4S)-3-(2-Phenylacetyl)-4-(phenylmethyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401200821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one | |

CAS RN |

104266-89-9 | |

| Record name | (4S)-3-(2-Phenylacetyl)-4-(phenylmethyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104266-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-3-(2-Phenylacetyl)-4-(phenylmethyl)-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401200821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)